PROTAC STING Degrader-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

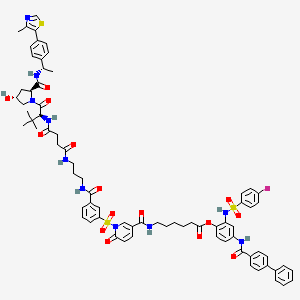

C74H79FN10O15S3 |

|---|---|

Molecular Weight |

1463.7 g/mol |

IUPAC Name |

[2-[(4-fluorophenyl)sulfonylamino]-4-[(4-phenylbenzoyl)amino]phenyl] 6-[[1-[3-[3-[[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutanoyl]amino]propylcarbamoyl]phenyl]sulfonyl-6-oxopyridine-3-carbonyl]amino]hexanoate |

InChI |

InChI=1S/C74H79FN10O15S3/c1-46(48-19-23-51(24-20-48)67-47(2)79-45-101-67)80-72(94)61-42-57(86)44-84(61)73(95)68(74(3,4)5)82-64(88)35-34-63(87)76-38-13-39-78-69(91)53-16-12-17-59(40-53)103(98,99)85-43-54(27-36-65(85)89)70(92)77-37-11-7-10-18-66(90)100-62-33-30-56(41-60(62)83-102(96,97)58-31-28-55(75)29-32-58)81-71(93)52-25-21-50(22-26-52)49-14-8-6-9-15-49/h6,8-9,12,14-17,19-33,36,40-41,43,45-46,57,61,68,83,86H,7,10-11,13,18,34-35,37-39,42,44H2,1-5H3,(H,76,87)(H,77,92)(H,78,91)(H,80,94)(H,81,93)(H,82,88)/t46-,57+,61-,68+/m0/s1 |

InChI Key |

RXNBROLBKMPODG-ABLHSHFVSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCC(=O)NCCCNC(=O)C4=CC(=CC=C4)S(=O)(=O)N5C=C(C=CC5=O)C(=O)NCCCCCC(=O)OC6=C(C=C(C=C6)NC(=O)C7=CC=C(C=C7)C8=CC=CC=C8)NS(=O)(=O)C9=CC=C(C=C9)F)O |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCC(=O)NCCCNC(=O)C4=CC(=CC=C4)S(=O)(=O)N5C=C(C=CC5=O)C(=O)NCCCCCC(=O)OC6=C(C=C(C=C6)NC(=O)C7=CC=C(C=C7)C8=CC=CC=C8)NS(=O)(=O)C9=CC=C(C=C9)F)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of PROTAC STING Degrader-2

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The aberrant activation of the Stimulator of Interferon Genes (STING) signaling pathway is implicated in a range of inflammatory and autoimmune diseases. Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. This technical guide provides a comprehensive overview of the mechanism of action of PROTAC STING Degrader-2, a heterobifunctional molecule designed to selectively eliminate the STING protein. This document details the molecular interactions, signaling pathways, and experimental validation of this targeted protein degrader, offering a valuable resource for researchers and drug development professionals in the field of immunology and targeted therapeutics.

Introduction: The STING Signaling Pathway and PROTAC Technology

The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a hallmark of viral or bacterial infection and cellular damage.[1][2] Upon activation by cyclic GMP-AMP (cGAMP), STING translocates from the endoplasmic reticulum to the Golgi apparatus, leading to the phosphorylation of TANK-binding kinase 1 (TBK1) and subsequently the interferon regulatory factor 3 (IRF3).[3] Phosphorylated IRF3 dimerizes and translocates to the nucleus, driving the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, such as interleukin-6 (IL-6).[4] While essential for host defense, chronic STING activation can lead to sustained inflammation and contribute to the pathogenesis of various autoimmune disorders.

PROTACs are innovative heterobifunctional molecules that offer a powerful strategy for targeting disease-causing proteins for degradation.[5] They consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[6] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[5] This event-driven, catalytic mechanism allows for the degradation of multiple target protein molecules by a single PROTAC molecule, offering potential advantages in terms of potency and duration of action over traditional inhibitors.[7]

This compound: A Targeted Approach to STING Elimination

This compound, also identified as SD02, is a novel, covalent PROTAC designed to specifically induce the degradation of the STING protein.[3][5] It is composed of three key moieties:

-

A STING-binding ligand (Warhead): This component, derived from a sulfonyl pyridone probe, is designed to covalently bind to the STING protein.[3][5]

-

A VHL E3 Ligase Ligand: This moiety recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a well-characterized E3 ligase frequently utilized in PROTAC design.[3][6]

-

A Linker: A chemical linker connects the STING-binding ligand and the VHL ligand, optimizing the formation of a stable ternary complex between STING and the VHL E3 ligase.[3]

Mechanism of Action

The mechanism of action of this compound follows the canonical PROTAC pathway, leading to the selective degradation of the STING protein. This process can be broken down into the following key steps:

-

Ternary Complex Formation: this compound simultaneously binds to the STING protein and the VHL E3 ligase, forming a transient ternary complex (STING-PROTAC-VHL).[5]

-

Ubiquitination: Within the ternary complex, the recruited VHL E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the STING protein. This results in the formation of a polyubiquitin (B1169507) chain on STING.

-

Proteasomal Degradation: The polyubiquitinated STING protein is recognized and subsequently degraded by the 26S proteasome, a large protein complex responsible for cellular protein degradation.

-

Catalytic Cycle: Following the degradation of the STING protein, this compound is released and can engage another STING protein and VHL E3 ligase, initiating a new cycle of degradation.[5]

This catalytic mode of action allows for the sustained suppression of STING signaling at sub-stoichiometric concentrations of the degrader.

Quantitative Data

The efficacy of this compound and other relevant STING degraders has been quantified through various in vitro assays. The following tables summarize the key quantitative data available.

| Degrader | Target | E3 Ligase Recruited | DC50 (µM) | Cell Line | Reference |

| This compound (SD02) | STING | VHL | 0.53 | THP-1 | [3][5] |

| PROTAC STING Degrader-1 (SP23) | STING | CRBN | 3.2 | THP-1 | [1] |

| UNC9036 | STING | VHL | 1.8 | - | |

| ST9 | STING | VHL | 0.62 | THP-1 | |

| 2h | STING | - | 3.23 | - |

Table 1: In Vitro Degradation Potency of STING PROTACs. DC50 represents the concentration of the degrader required to induce 50% degradation of the target protein.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.

Western Blot Analysis for STING Degradation

This protocol is used to determine the extent of STING protein degradation following treatment with the PROTAC.

-

Cell Culture and Treatment:

-

Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Seed cells in 6-well plates at a density of 1 x 10^6 cells/well.

-

Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

-

Cell Lysis:

-

Harvest cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against STING overnight at 4°C.

-

Incubate with a primary antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Densitometry Analysis:

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalize the STING band intensity to the corresponding loading control band intensity.

-

Calculate the percentage of STING degradation relative to the vehicle-treated control.

-

DC50 Determination

The half-maximal degradation concentration (DC50) is determined from the dose-response curve generated from the western blot data.

-

Data Analysis:

-

Plot the percentage of STING degradation against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic regression model to generate a dose-response curve.

-

The DC50 value is the concentration of the degrader that corresponds to 50% of the maximal degradation effect (Dmax).

-

In-Cell Ubiquitination Assay

This assay confirms that the PROTAC-mediated degradation of STING occurs via the ubiquitin-proteasome system.

-

Cell Treatment:

-

Treat cells with this compound at a concentration known to induce significant degradation (e.g., 1 µM) for a shorter time course (e.g., 4-6 hours).

-

Include a control group co-treated with a proteasome inhibitor (e.g., MG132) to block the degradation of ubiquitinated proteins.

-

-

Immunoprecipitation:

-

Lyse the cells as described in the western blot protocol.

-

Pre-clear the cell lysates with protein A/G agarose (B213101) beads.

-

Incubate the lysates with an anti-STING antibody overnight at 4°C to immunoprecipitate STING and its associated proteins.

-

Add protein A/G agarose beads and incubate for an additional 2-4 hours.

-

Wash the beads extensively with lysis buffer.

-

-

Western Blotting for Ubiquitin:

-

Elute the immunoprecipitated proteins from the beads by boiling in sample buffer.

-

Perform SDS-PAGE and western blotting as described previously.

-

Probe the membrane with a primary antibody against ubiquitin to detect polyubiquitinated STING. A smear of high molecular weight bands indicates ubiquitination.

-

Visualizations

The following diagrams illustrate the key pathways and mechanisms described in this guide.

Caption: The cGAS-STING signaling pathway leading to type I interferon production.

Caption: The catalytic cycle of PROTAC-mediated degradation of the STING protein.

Caption: Experimental workflow for characterizing this compound activity.

References

- 1. Novel CRBN-Recruiting Proteolysis-Targeting Chimeras as Degraders of Stimulator of Interferon Genes with In Vivo Anti-Inflammatory Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Immunomart [immunomart.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. STING-targeting PROTACs: emerging therapeutic tools for enhanced immunotherapy in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

An In-depth Technical Guide to PROTAC STING Degrader-2 (SD02)

For Researchers, Scientists, and Drug Development Professionals

Abstract

PROTAC STING Degrader-2, also referred to as SD02, is a novel covalent proteolysis-targeting chimera designed for the targeted degradation of the Stimulator of Interferon Genes (STING) protein. By hijacking the cell's ubiquitin-proteasome system, SD02 offers a potential therapeutic strategy for STING-driven autoinflammatory and autoimmune diseases. This document provides a comprehensive technical overview of SD02, including its mechanism of action, quantitative performance data, detailed experimental protocols for its characterization, and a summary of its synthesis.

Core Concepts: PROTACs and the STING Signaling Pathway

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein.[1][2] They consist of a ligand that binds to the protein of interest, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4] This tripartite complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[4][5] This catalytic mechanism allows for the degradation of multiple protein molecules by a single PROTAC molecule.[2]

The STING signaling pathway is a crucial component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[6][7] Upon activation by cyclic GMP-AMP (cGAMP), STING translocates from the endoplasmic reticulum to the Golgi apparatus, leading to the phosphorylation of TBK1 and IRF3.[8][9] This cascade ultimately results in the production of type I interferons and other pro-inflammatory cytokines.[8][9] Dysregulation of the STING pathway is implicated in various inflammatory and autoimmune disorders.[10]

This compound (SD02): Mechanism and Quantitative Data

This compound (SD02) is a covalent PROTAC that induces the degradation of the STING protein.[11] It is composed of the STING inhibitor SN-011, a von Hippel-Lindau (VHL) E3 ligase ligand, and a linker.[12] A key feature of SD02 is its N-sulfonyl pyridone "warhead," which covalently modifies tyrosine residue 197 (Tyr197) on the STING protein.[11][12] This irreversible binding leads to the recruitment of the VHL E3 ligase, subsequent ubiquitination, and proteasomal degradation of STING.[12]

Quantitative Performance Data

The degradation efficiency of this compound has been quantified in cellular assays, with the following key metrics:

| Parameter | Value | Cell Line | Reference |

| DC50 | 0.53 µM | THP-1 | [11] |

| Dmax | 56.65% | THP-1 | [11] |

-

DC50 : The concentration of the degrader required to induce 50% degradation of the target protein.

-

Dmax : The maximum percentage of target protein degradation achieved at a given concentration.

Experimental Protocols

Determination of DC50 and Dmax via Western Blotting

This protocol outlines the general steps for assessing the degradation of STING in THP-1 cells treated with this compound.

3.1.1. Cell Culture and Treatment

-

Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

Seed the cells in 6-well plates at a density that allows for exponential growth during the treatment period.

-

Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

-

Treat the cells with a serial dilution of this compound for a specified time (e.g., 24 hours). Include a vehicle control (DMSO only).

3.1.2. Cell Lysis and Protein Quantification

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate the lysates on ice for 30 minutes, followed by centrifugation to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA protein assay kit.

3.1.3. Western Blotting

-

Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against STING overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

3.1.4. Data Analysis

-

Quantify the band intensities using densitometry software.

-

Normalize the STING protein levels to the loading control.

-

Calculate the percentage of STING degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Synthesis of this compound (SD02)

The synthesis of this compound (SD02) involves the coupling of three key components: the STING binder (based on SN-011), the VHL ligand, and a linker. The specific details of the multi-step synthesis are outlined in the supplementary information of the primary publication by Luo et al. (2024). A generalized workflow is as follows:

-

Synthesis of the STING binder moiety: The synthesis starts with the STING inhibitor SN-011, which is chemically modified to incorporate a reactive handle for linker attachment.

-

Synthesis of the VHL ligand-linker conjugate: A VHL E3 ligase ligand is conjugated to a bifunctional linker.

-

Final Coupling Reaction: The modified STING binder is coupled to the VHL ligand-linker conjugate to yield the final this compound molecule.

Visualizations

STING Signaling Pathway

Caption: The cGAS-STING signaling pathway, a key component of innate immunity.

Mechanism of Action of this compound (SD02)

Caption: Covalent degradation of STING by this compound (SD02).

Experimental Workflow for DC50 Determination

Caption: Workflow for determining the DC50 of a PROTAC degrader.

References

- 1. benchchem.com [benchchem.com]

- 2. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SN-011 | STING | TargetMol [targetmol.com]

- 4. Small molecule induced STING degradation facilitated by the HECT ligase HERC4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. SN-011 - LKT Labs [lktlabs.com]

- 7. SN-011 - Wikipedia [en.wikipedia.org]

- 8. STING inhibitors target the cyclic dinucleotide binding pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Covalent PROTAC design method based on a sulfonyl pyridone probe - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Covalent Proximity Inducers - PMC [pmc.ncbi.nlm.nih.gov]

PROTAC STING Degrader-2: A Technical Guide to DC50 and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PROTAC STING Degrader-2, focusing on its degradation efficiency (DC50) and binding affinity. This document details the methodologies for key experiments, presents quantitative data in a structured format, and visualizes complex biological and experimental processes.

Introduction to this compound

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules engineered to selectively eliminate target proteins from cells by co-opting the body's own ubiquitin-proteasome system. This compound is a specific PROTAC designed to target the Stimulator of Interferon Genes (STING) protein for degradation.[1][2] By inducing the degradation of STING, this degrader serves as a valuable tool for investigating the role of the STING pathway in autoinflammatory and autoimmune diseases.[1][2]

This compound is composed of three key components: a ligand that binds to the STING protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties.[1] This tripartite structure facilitates the formation of a ternary complex between STING and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the STING protein.[1]

Quantitative Data: Degradation and Binding

The efficacy of a PROTAC is primarily characterized by its ability to induce the degradation of the target protein, quantified by the DC50 value, and its binding characteristics to both the target protein and the E3 ligase.

Degradation Potency (DC50)

The DC50 value represents the concentration of the PROTAC required to degrade 50% of the target protein in a specific cell line over a defined period.

| Compound | DC50 (µM) | Cell Line | Treatment Time |

| This compound | 0.53 | Not Specified | Not Specified |

Table 1: Degradation Potency of this compound. Data sourced from multiple suppliers.[1][2]

Binding Affinity

Currently, specific binding affinity data (e.g., Kd, IC50) for this compound to STING or the recruited E3 ligase is not publicly available. The determination of these values is crucial for a comprehensive understanding of the degrader's mechanism and for structure-activity relationship (SAR) studies.

Experimental Protocols

This section outlines the detailed methodologies for determining the DC50 and binding affinity of this compound.

Determination of DC50 via Western Blot

This protocol describes the quantification of STING protein levels in cells following treatment with this compound.

Materials:

-

Human monocytic cell line (e.g., THP-1)

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Primary antibody against STING

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blot imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate THP-1 cells at an appropriate density in 6-well plates and allow them to adhere.

-

Prepare serial dilutions of this compound in cell culture medium. A typical concentration range would span from 0.01 µM to 10 µM.

-

Treat the cells with the different concentrations of the degrader for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Add ice-cold RIPA buffer to each well to lyse the cells.

-

Collect the cell lysates and centrifuge to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using the BCA protein assay.

-

-

Western Blotting:

-

Normalize the protein concentration for all samples and prepare them for SDS-PAGE.

-

Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary anti-STING antibody, followed by the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip and re-probe the membrane with the loading control antibody.

-

-

Data Analysis:

-

Quantify the band intensities for STING and the loading control.

-

Normalize the STING protein levels to the loading control.

-

Plot the percentage of STING degradation relative to the vehicle control against the logarithm of the PROTAC concentration.

-

Determine the DC50 value from the resulting dose-response curve.

-

Determination of Binding Affinity via Surface Plasmon Resonance (SPR)

This protocol outlines a method to measure the binding affinity of this compound to the STING protein.

Materials:

-

Recombinant human STING protein

-

This compound

-

SPR instrument and sensor chips (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Protein Immobilization:

-

Immobilize the recombinant STING protein onto the surface of a sensor chip using standard amine coupling chemistry.

-

-

Binding Measurement:

-

Prepare a series of dilutions of this compound in running buffer.

-

Inject the degrader solutions over the immobilized STING surface at a constant flow rate.

-

Record the association and dissociation phases for each concentration.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for a clear understanding. The following diagrams were generated using Graphviz.

The STING Signaling Pathway

References

An In-depth Technical Guide on the Covalent Mechanism of PROTAC STING Degrader-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core covalent mechanism of PROTAC STING Degrader-2, a novel targeted protein degrader. By employing a dual covalent strategy, this proteolysis-targeting chimera (PROTAC) offers a sustained and efficient degradation of the Stimulator of Interferon Genes (STING) protein, a key mediator in innate immunity. This document outlines its mechanism of action, presents available quantitative data, details plausible experimental protocols for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of the STING protein.[1] Unlike traditional inhibitors, PROTACs act catalytically to eliminate the target protein, a mechanism that can lead to a more profound and durable biological effect.[2][3][4][5]

A key innovation in the design of STING Degrader-2 is its dual covalent nature. It is engineered to form covalent bonds with both its target protein, STING, and the recruited E3 ubiquitin ligase. This approach can enhance the efficiency and duration of action compared to non-covalent or semi-covalent PROTACs. The degrader is constructed from a STING-binding moiety (based on STING binder HY-145009) and an E3 ligase ligand (VHL ligand HY-164043), connected by a linker. The inclusion of a VHL ligand indicates that STING Degrader-2 recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.

Core Covalent Mechanism of Action

The mechanism of this compound involves several sequential steps, culminating in the proteasomal degradation of STING. The dual covalent binding is a distinguishing feature of its action.

-

Cellular Entry and Target Engagement : The PROTAC enters the cell and its respective ligands bind to the STING protein and the VHL E3 ligase.

-

Ternary Complex Formation : The bifunctional nature of the PROTAC brings STING and VHL into close proximity, forming a ternary complex (STING-PROTAC-VHL).

-

Dual Covalent Bond Formation : Within the ternary complex, reactive moieties on the PROTAC form covalent bonds with specific amino acid residues on both STING and VHL. This irreversible binding locks the complex together, enhancing its stability and efficiency. While the precise residues targeted by this specific degrader require confirmation from the primary literature, covalent STING inhibitors have been known to target cysteine residues, such as Cys91.[5] Similarly, covalent VHL ligands have been developed to target residues like Serine 110 or Cysteine 77.[6][7][8]

-

Ubiquitination : The stabilized ternary complex facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the STING protein.

-

Proteasomal Degradation : The polyubiquitinated STING is recognized and degraded by the 26S proteasome.

-

Catalytic Cycle (Note on Covalency) : In traditional non-covalent PROTACs, the molecule is released after degradation to target another protein. For a dual covalent PROTAC, the molecule is consumed in the reaction and does not recycle. However, the sustained and robust degradation achieved with a single binding event compensates for the lack of catalytic turnover.

Below is a diagram illustrating the proposed covalent mechanism of action.

Impact on the STING Signaling Pathway

The STING signaling pathway is a crucial component of the innate immune system, responsible for detecting cytosolic DNA from pathogens or damaged host cells.[7][8][9] Upon activation, STING translocates from the endoplasmic reticulum to the Golgi apparatus, leading to the phosphorylation of TBK1 and IRF3, and subsequent production of type I interferons and other inflammatory cytokines.[3][10] Aberrant STING activation is implicated in various autoinflammatory and autoimmune diseases.

By inducing the degradation of STING, this compound effectively shuts down this signaling cascade, offering a therapeutic strategy for STING-driven diseases.

Quantitative Data

The efficacy of this compound has been quantified in terms of its ability to induce STING degradation in cellular assays. The following table summarizes the available data.

| Parameter | Value | Cell Line | Conditions | Reference |

| DC50 | 0.53 µM | Not Specified | Not Specified | MedChemExpress |

| Dmax | ~75% | Not Specified | 3 µM, 48 hours | Nakamura M, et al. 2024 |

-

DC50 : The concentration of the degrader that induces 50% of the maximal degradation of the target protein.

-

Dmax : The maximum percentage of target protein degradation achieved.

Experimental Protocols

Characterizing the covalent mechanism of this compound requires a series of biochemical and cell-based assays. The following are plausible, representative protocols based on standard methodologies in the field. The specific details for the characterization of this particular degrader would be found in the primary publication by Nakamura M, et al. (2024).

Western Blotting for STING Degradation

This assay is used to quantify the reduction in STING protein levels following treatment with the degrader.

-

Cell Culture : Plate a suitable human cell line (e.g., THP-1 monocytes) in 6-well plates and allow them to adhere overnight.

-

Treatment : Treat the cells with a dose-response curve of this compound (e.g., 0.01 to 10 µM) for a specified time (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO).

-

Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification : Determine the protein concentration of the lysates using a BCA assay.

-

Electrophoresis and Transfer : Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting : Block the membrane and probe with primary antibodies against STING and a loading control (e.g., GAPDH or β-actin). Subsequently, probe with appropriate HRP-conjugated secondary antibodies.

-

Detection and Analysis : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the STING signal to the loading control to determine the percentage of degradation relative to the vehicle control.

Mass Spectrometry for Covalent Binding Site Identification

This experiment is crucial to confirm the covalent binding and identify the specific amino acid residues modified by the degrader on both STING and VHL.

-

Protein Incubation : Incubate recombinant human STING protein and the VHL-ElonginB-ElonginC (VBC) complex with an excess of this compound for a sufficient time to ensure covalent modification. Include a control sample without the degrader.

-

Sample Preparation : Denature, reduce, and alkylate the protein samples. Digest the proteins into smaller peptides using an enzyme such as trypsin.

-

LC-MS/MS Analysis : Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis : Search the MS/MS data against the protein sequences of STING and VHL. Look for peptide fragments with a mass shift corresponding to the molecular weight of the covalently attached degrader fragment. The specific peptide sequence will reveal the modified amino acid residue.

Cellular Thermal Shift Assay (CETSA)

CETSA can be used to demonstrate target engagement in a cellular context. Covalent binding is expected to significantly stabilize the target protein against thermal denaturation.

-

Cell Treatment : Treat intact cells with this compound or a vehicle control.

-

Heating : Heat the cell lysates or intact cells across a range of temperatures.

-

Protein Extraction : Isolate the soluble protein fraction by centrifugation.

-

Analysis : Analyze the amount of soluble STING remaining at each temperature by Western blotting or other protein quantification methods. A significant shift in the melting curve to a higher temperature in the degrader-treated sample indicates target engagement and stabilization.

Below is a generalized workflow for characterizing a covalent PROTAC.

Conclusion

This compound represents a sophisticated approach to targeted protein degradation, leveraging a dual covalent mechanism to achieve sustained and potent elimination of the STING protein. Its ability to irreversibly bind both STING and the VHL E3 ligase enhances the formation and stability of the ternary complex, leading to efficient ubiquitination and degradation. This makes it a valuable tool for investigating the biological roles of STING and a promising therapeutic strategy for autoinflammatory and autoimmune diseases driven by aberrant STING signaling. Further elucidation of its precise binding sites and in vivo efficacy will be critical for its continued development.

References

- 1. Electrophile Scanning Reveals Reactivity Hotspots for the Design of Covalent Peptide Binders. | Broad Institute [broadinstitute.org]

- 2. STING-targeting PROTACs: emerging therapeutic tools for enhanced immunotherapy in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Perspectives in Hepatic Ischemia-Reperfusion Injury: The cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Item - Orally Bioavailable and Site-Selective Covalent STING Inhibitor Derived from a Macrocyclic Marine Diterpenoid - American Chemical Society - Figshare [acs.figshare.com]

- 6. Discovery of a Series of Covalent Ligands That Bind to Cys77 of the Von Hippel-Lindau Tumor Suppressor Protein (VHL) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-Guided Design and Optimization of Covalent VHL-Targeted Sulfonyl Fluoride PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

The Therapeutic Potential of STING Degradation: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The aberrant activation of the Stimulator of Interferon Genes (STING) signaling pathway is a key driver in a range of autoinflammatory and autoimmune diseases. While traditional therapeutic approaches have focused on inhibiting STING, a new and promising strategy has emerged: targeted degradation of the STING protein. This technical guide provides a comprehensive overview of the therapeutic potential of STING degradation, with a focus on the core mechanisms, experimental validation, and quantitative data to support further research and development in this area.

The Rationale for STING Degradation

The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a downstream signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][2] While essential for host defense, dysregulation of this pathway can lead to chronic inflammation and autoimmune disorders.[1]

In some severe autoinflammatory conditions, such as STING-associated vasculopathy with onset in infancy (SAVI), gain-of-function mutations in the TMEM173 gene lead to constitutive STING activation.[1] In such cases, traditional small-molecule inhibitors may be insufficient to completely abolish the pathogenic signaling. Targeted protein degradation, primarily through the use of Proteolysis-Targeting Chimeras (PROTACs), offers a distinct advantage by eliminating the entire STING protein, thereby abrogating both its signaling and non-signaling functions.[1] This approach has the potential for a more profound and sustained therapeutic effect, particularly in diseases driven by hyperactive STING.[1]

The cGAS-STING Signaling Pathway

The canonical cGAS-STING signaling pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS). Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, which is anchored to the endoplasmic reticulum (ER). This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons. STING activation also leads to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.

Mechanism of STING Degradation by PROTACs

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade a target protein. A STING-targeting PROTAC consists of three components: a ligand that binds to STING, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a linker that connects the two ligands.[1]

The PROTAC facilitates the formation of a ternary complex between STING and the E3 ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules to STING, marking it for degradation by the proteasome. The PROTAC is then released and can induce the degradation of another STING protein, acting in a catalytic manner.

Quantitative Data on STING Degraders

Several STING-targeting degraders have been developed and characterized. The following table summarizes key quantitative data for some of the most notable compounds. DC50 represents the concentration of the degrader that induces 50% degradation of the target protein, while Dmax is the maximum percentage of degradation achieved.

| Compound | E3 Ligase Recruited | DC50 | Dmax | Cell Line | Key Features | Reference |

| SP23 | CRBN | 3.2 µM | Not Reported | THP-1 | First-in-class STING PROTAC with in vivo anti-inflammatory efficacy. | [3] |

| TH35 | CRBN | 2.1 µM | Not Reported | Not Specified | Potent and selective dual cGAS-STING degradation capability. | [1] |

| 2h | Not Specified | 3.23 µM | Not Reported | Not Specified | Sustained degradation for 72 hours with an improved safety profile. | [1] |

| UNC9036 | VHL | 1.8 µM | Not Reported | Not Specified | Demonstrates immune cell selectivity. | [1] |

| ST9 | VHL | 0.62 µM | Not Reported | THP-1 | Renoprotective efficacy in acute kidney injury models. | [1] |

| AK59 | HERC4 | Not Reported | ~70% at 10 µM | THP1-Cas9 | A novel molecular glue degrader. | [4][5] |

| ZOC6 | Not Specified | Concentration-dependent | Not Reported | ARPE, THP1 | Protects against light-induced retinal degeneration. | [6] |

Experimental Protocols

The validation of STING degraders involves a series of key experiments to assess their efficacy, selectivity, and mechanism of action. Below are detailed methodologies for these essential assays.

Western Blotting for STING Degradation

Objective: To quantify the reduction in STING protein levels following treatment with a degrader.

Materials:

-

Cell line expressing STING (e.g., THP-1, HEK293T)

-

STING degrader compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-STING, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the STING degrader or vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 12, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary anti-STING and anti-loading control antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and visualize protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify band intensities using densitometry software. Normalize STING protein levels to the loading control and express the results as a percentage of the vehicle-treated control.

Cytokine Production Assay (ELISA)

Objective: To measure the functional consequence of STING degradation by quantifying the reduction in STING-dependent cytokine production.

Materials:

-

Cell line capable of producing cytokines in response to STING activation (e.g., THP-1)

-

STING degrader compound

-

STING agonist (e.g., 2'3'-cGAMP)

-

ELISA kit for the cytokine of interest (e.g., IFN-β, IL-6, TNF-α)

-

96-well cell culture plates

-

Plate reader

Protocol:

-

Cell Treatment: Seed cells in a 96-well plate. Pre-treat the cells with the STING degrader or vehicle control for a specified time (e.g., 12-24 hours).

-

STING Activation: Stimulate the cells with a STING agonist (e.g., 2'3'-cGAMP) for a defined period (e.g., 6-24 hours).

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatant.

-

ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves:

-

Adding standards and samples to the antibody-coated plate.

-

Incubating with a detection antibody.

-

Adding a substrate to develop a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength.

-

-

Data Analysis: Calculate the concentration of the cytokine in each sample based on the standard curve.

CRISPR Screen for Identifying Degradation Machinery

Objective: To identify the E3 ligase and other components of the ubiquitin-proteasome system involved in the degradation of STING by a specific degrader.

Materials:

-

Cas9-expressing cell line

-

Pooled sgRNA library targeting E3 ligases or the entire genome

-

Lentivirus production system

-

STING degrader compound

-

FACS sorter or selection agent (e.g., antibiotic)

-

Genomic DNA extraction kit

-

Next-generation sequencing (NGS) platform

Protocol:

-

Library Transduction: Transduce the Cas9-expressing cells with the sgRNA library at a low multiplicity of infection (MOI) to ensure most cells receive a single sgRNA.

-

Selection: Select for transduced cells using the appropriate antibiotic.

-

Degrader Treatment and Sorting:

-

Treat the cell population with the STING degrader at a concentration that induces significant but incomplete degradation.

-

Stain the cells for intracellular STING.

-

Use FACS to sort and collect cells with high STING levels (i.e., where degradation was rescued).

-

-

Genomic DNA Extraction and Sequencing: Extract genomic DNA from the sorted cell population and a control population. Amplify the sgRNA-encoding regions by PCR and subject them to NGS.

-

Data Analysis: Analyze the sequencing data to identify sgRNAs that are enriched in the sorted population compared to the control. The genes targeted by these enriched sgRNAs are potential regulators of STING degradation.

Experimental Workflow for STING Degrader Validation

The development and validation of a novel STING degrader follows a logical progression of experiments, from initial identification to in vivo efficacy studies.

Conclusion

Targeted degradation of STING represents a novel and highly promising therapeutic strategy for a variety of inflammatory and autoimmune diseases. By completely removing the STING protein, degraders can overcome the limitations of traditional inhibitors, offering the potential for a more profound and durable clinical response. The continued development of potent, selective, and bioavailable STING degraders, guided by the rigorous experimental approaches outlined in this guide, holds great promise for the future of immunology and drug discovery.

References

- 1. STING-targeting PROTACs: emerging therapeutic tools for enhanced immunotherapy in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

In-Depth Technical Guide to PROTAC STING Degrader-2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of PROTAC STING Degrader-2, a targeted protein degrader for the Stimulator of Interferon Genes (STING). It includes details on its suppliers and availability, key technical data, experimental protocols for its evaluation, and a visual representation of the relevant biological pathways.

Introduction to this compound

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1] this compound is a chemical probe designed to induce the degradation of STING, a central signaling protein in the innate immune system.[2] Dysregulation of the STING pathway is implicated in various autoimmune and inflammatory diseases, making it a compelling target for therapeutic intervention.[3] By removing the STING protein rather than just inhibiting it, PROTACs offer a distinct and potentially more potent and durable therapeutic strategy.[1]

This compound is a covalent PROTAC, designed to form a covalent bond with both the STING protein and an E3 ubiquitin ligase, leading to STING's ubiquitination and subsequent degradation by the proteasome.

Supplier and Availability Information

This compound is available from various chemical suppliers for research purposes. It is important to note that this compound is intended for laboratory research use only and not for human use.

| Supplier | Product Name | Catalog Number | CAS Number | Availability |

| MedChemExpress | This compound | HY-151877 | 3023095-61-3 | In Stock |

| Immunomart | This compound | T88066 | 3023095-61-3 | Out of Stock |

| CymitQuimica | This compound | CM3023095-61-3 | 3023095-61-3 | In Stock |

| TargetMol | This compound | T0A2818 | 3023095-61-3 | In Stock |

Technical Data

This section summarizes the key quantitative data for this compound and related, well-characterized STING degraders for comparative purposes.

Table 3.1: Specifications of this compound

| Property | Value | Reference(s) |

| Mechanism of Action | Covalently binds to STING and an E3 ubiquitin ligase, inducing STING degradation. | |

| DC50 | 0.53 µM | |

| Dmax | 56.65% | [4] |

| Molecular Formula | C74H79FN10O15S3 | [2] |

| CAS Number | 3023095-61-3 | [2] |

| Storage Temperature | -20°C | [2] |

Table 3.2: Comparative Data of Other STING PROTAC Degraders

| Compound Name | Mechanism of Action | DC50 | E3 Ligase Ligand | Reference(s) |

| SP23 | Degrades STING via CRBN recruitment. | 3.2 µM | Pomalidomide (CRBN) | [3] |

| Degrader 2 (Nakamura et al.) | Covalently binds to STING and E3 ligase. Sustained degradation at 3 µM for 48h (approx. 75% degradation). | Not explicitly stated as DC50 | Not explicitly stated | [5] |

| P8 | Degrades STING via the lysosomal pathway in THP-1 cells. | 2.58 µM (24h in THP-1 cells) | Not explicitly stated | [6] |

Signaling Pathways and Mechanisms of Action

The cGAS-STING Signaling Pathway

The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage.

Mechanism of Action of this compound

This compound functions by forming a ternary complex between STING and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of STING.

Experimental Protocols

The following are generalized protocols for key experiments to evaluate the activity of this compound. These should be optimized for specific cell lines and experimental conditions.

Western Blotting for STING Degradation

This protocol is used to quantify the reduction in STING protein levels following treatment with a PROTAC degrader.

Materials:

-

Cell line expressing STING (e.g., THP-1, HEK293T)

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132, as a control)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-STING, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) or DMSO for the desired time (e.g., 24, 48, 72 hours).

-

Include a control group pre-treated with a proteasome inhibitor (e.g., 10 µM MG132 for 2 hours) followed by co-treatment with the degrader to confirm proteasome-dependent degradation.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in lysis buffer on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary anti-STING antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize protein bands using an imaging system.

-

Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize STING protein levels to the loading control (β-actin).

-

Calculate the percentage of STING degradation relative to the vehicle-treated control.

-

Determine the DC50 value (concentration at which 50% degradation is achieved).

-

Cell Viability Assay

This protocol assesses the cytotoxicity of the PROTAC degrader on the chosen cell line.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound

-

DMSO

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treatment: Treat cells with a serial dilution of this compound or DMSO for the desired duration (e.g., 72 hours).

-

Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measurement: Measure the signal (luminescence, absorbance) using a plate reader.

-

Data Analysis: Normalize the data to the vehicle-treated control to determine the percentage of cell viability.

Cytokine Release Assay (ELISA)

This protocol measures the functional consequence of STING degradation by quantifying the downstream production of cytokines like IFN-β.

Materials:

-

Cell line capable of STING-mediated cytokine production (e.g., THP-1)

-

Complete cell culture medium

-

This compound

-

STING agonist (e.g., 2'3'-cGAMP)

-

ELISA kit for the cytokine of interest (e.g., human IFN-β)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding and Pre-treatment: Seed cells in a 96-well plate. Pre-treat the cells with different concentrations of this compound or DMSO for a specified time (e.g., 24 hours) to allow for STING degradation.

-

Stimulation: Stimulate the cells with a STING agonist (e.g., 2'3'-cGAMP) for an appropriate time (e.g., 6-24 hours) to induce cytokine production.

-

Sample Collection: Collect the cell culture supernatants.

-

ELISA: Perform the ELISA according to the manufacturer's protocol to quantify the concentration of the cytokine in the supernatants.

-

Data Analysis: Compare the cytokine levels in the degrader-treated samples to the vehicle-treated, agonist-stimulated control to determine the extent of inhibition of STING signaling.

Experimental Workflow Visualization

References

- 1. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Item - Novel CRBN-Recruiting Proteolysis-Targeting Chimeras as Degraders of Stimulator of Interferon Genes with In Vivo Anti-Inflammatory Efficacy - figshare - Figshare [figshare.com]

- 3. Novel CRBN-Recruiting Proteolysis-Targeting Chimeras as Degraders of Stimulator of Interferon Genes with In Vivo Anti-Inflammatory Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Covalent PROTAC design method based on a sulfonyl pyridone probe - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Development of STING degrader with double covalent ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of novel nitrofuran PROTAC-like compounds as dual inhibitors and degraders targeting STING - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: PROTAC STING Degrader-2 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate specific proteins of interest (POIs).[1][2] They consist of a ligand that binds the POI, another that recruits an E3 ubiquitin ligase, and a linker connecting them.[1] This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[2][3]

The Stimulator of Interferon Genes (STING) pathway is a crucial component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent antiviral and anti-tumor response, primarily through the production of type I interferons.[4][5] PROTAC STING Degrader-2 is a powerful research tool designed to induce the specific and efficient degradation of STING protein. It functions by covalently binding to both STING and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[6] This targeted degradation allows for the precise investigation of the roles of STING in cellular processes and its potential as a therapeutic target in autoinflammatory and autoimmune diseases.[6][7]

Product Information

Table 1: Properties of this compound

| Property | Description | Reference |

| Target Protein | Stimulator of interferon genes (STING) | [6][7] |

| E3 Ligase Recruited | von Hippel-Lindau (VHL) | [6] |

| DC₅₀ | 0.53 µM | [6][7][8][9] |

| Mechanism | Induces proteasomal degradation of STING via ternary complex formation. | [6] |

| Molecular Formula | C₇₄H₇₉FN₁₀O₁₅S₃ | [7][10] |

| CAS Number | 3023095-61-3 | [7][10] |

Mechanism of Action

This compound is a bifunctional molecule that simultaneously binds to the STING protein and the VHL E3 ubiquitin ligase. This proximity induces the formation of a ternary complex (STING–Degrader–VHL). Within this complex, the E3 ligase ubiquitinates STING, tagging it for recognition and subsequent degradation by the 26S proteasome. The degrader molecule is then released to target another STING protein, acting catalytically.

Caption: Mechanism of this compound action.

Handling and Preparation

-

Reconstitution: For a 10 mM stock solution, reconstitute the vial contents in an appropriate volume of DMSO. For example, based on a similar degrader, reconstitute 5 mg in 715 µL of DMSO.[1] Vortex thoroughly to ensure complete dissolution.

-

Storage: Store the lyophilized powder at -20°C, desiccated, for up to 24 months.[1] Once reconstituted in DMSO, store the stock solution at -20°C in aliquots to avoid multiple freeze-thaw cycles. Use the solution within 3 months to prevent loss of potency.[1]

Experimental Design and Optimization

To ensure robust and reproducible results, it is critical to optimize the concentration and treatment duration of this compound for your specific cell line and experimental conditions.

-

Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration range. This will allow for the calculation of the DC₅₀ (the concentration that causes 50% degradation) and Dₘₐₓ (the maximum degradation achievable).[11] A typical concentration range to test is 0.1 nM to 10 µM.[11]

-

Time-Course Experiment: Determine the optimal treatment duration by incubating cells with the degrader at a fixed concentration (near the DC₅₀) for various time points (e.g., 2, 4, 8, 16, 24 hours).[11]

-

The "Hook Effect": Be aware of the hook effect, a phenomenon where PROTAC efficacy decreases at very high concentrations due to the formation of unproductive binary complexes instead of the required ternary complex.[11] A full dose-response curve is essential to identify this effect.

-

Cell Viability: Always assess the cytotoxicity of the degrader in your chosen cell line to ensure that the observed effects are due to targeted degradation and not cell death.

Caption: General experimental workflow for using STING Degrader-2.

Key Experimental Protocols

Protocol 1: Measuring STING Degradation by Western Blot

This protocol is used to quantify the degradation of STING protein and determine the DC₅₀ and Dₘₐₓ of this compound.

Materials:

-

Cell line of interest (e.g., THP-1, HEK293T)

-

This compound

-

Vehicle control (DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[12][13]

-

BCA or Bradford protein assay kit

-

Primary antibodies: anti-STING, anti-β-actin (or other loading control)

-

HRP-conjugated secondary antibody

Procedure:

-

Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

-

Treatment: Treat cells with a range of this compound concentrations (e.g., 0, 1, 10, 50, 100, 500, 1000, 5000 nM) for the predetermined optimal time (e.g., 24 hours).[11] Include a DMSO vehicle control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer containing protease and phosphatase inhibitors.[12]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[11]

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[11]

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against STING (e.g., 1:1000 dilution) and a loading control (e.g., β-actin, 1:5000) overnight at 4°C.[11]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize bands using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Quantify the band intensities. Normalize the STING band intensity to the loading control. Plot the percentage of STING degradation relative to the vehicle control against the degrader concentration to determine the DC₅₀ and Dₘₐₓ.[11]

Protocol 2: Assessing Cell Viability (MTS Assay)

This protocol determines the cytotoxicity of the degrader.

Materials:

-

96-well clear-bottom plates

-

MTS reagent kit

-

This compound

Procedure:

-

Cell Seeding: Seed cells at an appropriate density in a 96-well plate (100 µL/well).[14][15]

-

Treatment: Treat the cells with the same concentration range of this compound used for the Western blot experiment.

-

Incubation: Incubate the cells for a relevant time period (e.g., 24, 48, or 72 hours).[11]

-

MTS Addition: Add 20 µL of MTS solution to each well.[14][15][16]

-

Measurement: Record the absorbance at 490 nm using a microplate reader.[15][16]

-

Data Analysis: Subtract the background absorbance (media only). Calculate cell viability as a percentage of the vehicle control and plot against the degrader concentration to determine the IC₅₀ value.[17]

Protocol 3: Evaluating Downstream STING Pathway Inhibition

This protocol assesses the functional consequence of STING degradation on downstream signaling.

A. Western Blot for Phosphorylated Proteins

Procedure:

-

Seeding and Pre-treatment: Seed cells in 6-well plates. Pre-treat cells with an optimal concentration of this compound (e.g., at or above DC₅₀) or vehicle control for the optimal degradation time (e.g., 24 hours).

-

Stimulation: Stimulate the STING pathway by treating cells with a STING agonist (e.g., 2'3'-cGAMP) for a short duration (e.g., 1-4 hours) to capture peak phosphorylation events.[12]

-

Lysis and Western Blot: Lyse the cells and perform a Western blot as described in Protocol 1.

-

Immunoblotting: Probe the membranes with primary antibodies against phospho-IRF3 (Ser396) , phospho-TBK1 , and phospho-STING , along with their total protein counterparts.[18][19]

B. ELISA for Interferon-Beta (IFN-β) Secretion

Procedure:

-

Seeding and Pre-treatment: Follow step 1 from Protocol 3A.

-

Stimulation: Stimulate the cells with a STING agonist for a longer duration suitable for protein secretion (e.g., 16-24 hours).

-

Supernatant Collection: Carefully collect the cell culture supernatant from each well.

-

ELISA: Perform an ELISA for IFN-β on the collected supernatants according to the manufacturer's instructions for a commercial kit.[22][23][24]

-

Data Analysis: Generate a standard curve and calculate the concentration of IFN-β in each sample. Compare the IFN-β levels between degrader-treated and vehicle-treated cells.

Data Presentation

Table 2: Expected Quantitative Results for this compound

| Parameter | Assay | Expected Outcome |

| DC₅₀ | Western Blot | ~0.53 µM[6][7] |

| Dₘₐₓ | Western Blot | >80% |

| IC₅₀ (Cytotoxicity) | MTS Assay | >10 µM (Ideally, should be significantly higher than DC₅₀) |

| p-IRF3 Inhibition | Western Blot | Dose-dependent reduction in cGAMP-induced IRF3 phosphorylation. |

| IFN-β Secretion | ELISA | Dose-dependent inhibition of cGAMP-induced IFN-β secretion. |

STING Signaling Pathway and Degrader Action

The cGAS-STING pathway is initiated by the detection of cytosolic DNA by cGAS, which synthesizes the second messenger cGAMP.[4][25] cGAMP binds to and activates STING at the endoplasmic reticulum, causing it to translocate to the Golgi.[4][26] There, STING recruits and activates the kinase TBK1, which in turn phosphorylates the transcription factor IRF3.[25] Phosphorylated IRF3 dimerizes, enters the nucleus, and drives the expression of type I interferons, such as IFN-β.[4][25] this compound intercepts this pathway by eliminating the central STING protein.

Caption: The cGAS-STING pathway and the point of intervention for STING Degrader-2.

Troubleshooting

Table 3: Common Issues and Solutions

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No/Poor STING Degradation | 1. Degrader concentration is too low. 2. Incubation time is too short. 3. Cell line has low VHL E3 ligase expression. 4. Degrader has poor cell permeability. | 1. Increase degrader concentration; confirm with a full dose-response curve. 2. Perform a time-course experiment (up to 48h). 3. Verify VHL expression in your cell line via Western blot or qPCR.[11] 4. Consult literature for permeability of similar PROTACs.[11] |

| High Cell Toxicity | 1. Degrader concentration is too high. 2. Off-target effects. | 1. Lower the concentration. Work at concentrations well below the cytotoxic IC₅₀.[11] 2. Use the lowest effective concentration that achieves maximal degradation (Dₘₐₓ). |

| "Hook Effect" Observed | The degrader concentration is too high, favoring binary complexes over the productive ternary complex. | This confirms the PROTAC is active. Use the optimal concentration identified at the peak of the dose-response curve before the effect diminishes.[11] |

| Inconsistent Results | 1. Cell confluency varies between experiments. 2. Freeze-thaw cycles of degrader stock. | 1. Maintain consistent cell seeding densities and confluency at the time of treatment. 2. Aliquot the stock solution after reconstitution to avoid repeated freeze-thaw. |

References

- 1. STING Degrader-1 | Cell Signaling Technology [cellsignal.com]

- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 3. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound - Immunomart [immunomart.com]

- 8. medchemexpress.cn [medchemexpress.cn]

- 9. targetmol.cn [targetmol.cn]

- 10. CAS 3023095-61-3: this compound | CymitQuimica [cymitquimica.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Protocol for Monitoring DNA-Triggered cGAS/STING Signaling in Mammalian Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. broadpharm.com [broadpharm.com]

- 16. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 17. bitesizebio.com [bitesizebio.com]

- 18. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]

- 20. researchgate.net [researchgate.net]

- 21. Phospho-IRF-3 (Ser396) (4D4G) Rabbit Monoclonal Antibody (#4947) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 22. Human IFN beta ELISA Kit (ab278127) | Abcam [abcam.com]

- 23. listarfish.it [listarfish.it]

- 24. Human IFN-β(Interferon beta) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 25. researchgate.net [researchgate.net]

- 26. google.com [google.com]

Application Notes and Protocols for In Vivo Studies Using STING PROTAC Degraders

Note: Publicly available literature with detailed in vivo studies specifically for "PROTAC STING Degrader-2" is limited. Therefore, these application notes utilize data from published studies on SP23 , a well-characterized CRBN-recruiting PROTAC STING degrader, to provide a representative and data-supported protocol for researchers. SP23 has demonstrated in vivo anti-inflammatory efficacy in multiple preclinical models[1][2][3].

Introduction

The cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway is a critical component of the innate immune system that detects cytosolic DNA, triggering inflammatory responses. While essential for host defense, aberrant STING activation is implicated in various autoimmune and inflammatory diseases[1][2]. Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic strategy by inducing the degradation of target proteins rather than just inhibiting them[4].

This document provides detailed application notes and protocols for the in vivo use of STING-targeting PROTACs, using the CRBN-based degrader SP23 as a primary example. SP23 is a heterobifunctional molecule that links a STING inhibitor (C-170) to a ligand for the E3 ubiquitin ligase Cereblon (CRBN), thereby inducing the ubiquitination and subsequent proteasomal degradation of the STING protein[1][2]. These protocols are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of STING degradation in preclinical models of inflammation.

Mechanism of Action

PROTAC-mediated degradation of STING offers a distinct advantage over simple inhibition by eliminating the entire protein scaffold, which can abrogate both canonical and non-canonical signaling pathways more effectively[4]. The process involves the PROTAC molecule forming a ternary complex between the STING protein and an E3 ubiquitin ligase (e.g., CRBN for SP23). This proximity induces the E3 ligase to tag STING with ubiquitin chains, marking it for destruction by the cell's proteasome.

In Vivo Data Summary (SP23 Degrader)

The following tables summarize the quantitative data from preclinical studies of the STING degrader SP23 in mouse models of inflammation.

Table 1: Efficacy of SP23 in Cisplatin-Induced Acute Kidney Injury (AKI) Mouse Model [1][2]

| Parameter | Vehicle Control | SP23 Treated | Units |

| Dose | - | 20 mg/kg | - |

| Administration | - | Intraperitoneal (i.p.) | - |

| Serum Creatinine (B1669602) | ~150 | ~50 | µmol/L |

| Blood Urea (B33335) Nitrogen (BUN) | ~40 | ~15 | mmol/L |

| Renal TNF-α | High | Significantly Reduced | Relative Level |

| Renal IL-1β | High | Significantly Reduced | Relative Level |

| Renal IL-6 | High | Significantly Reduced | Relative Level |

Table 2: Efficacy of SP23 in Dextran Sulfate Sodium (DSS)-Induced Acute Colitis Mouse Model [3]

| Parameter | DSS + Vehicle | DSS + SP23 | Units/Scale |

| Dose | - | 10 mg/kg | - |

| Administration | - | Intraperitoneal (i.p.) | - |

| Body Weight Loss | ~15-20 | ~5-10 | % |

| Disease Activity Index (DAI) | ~10-12 | ~4-6 | Score |

| Colon Length | ~6.5 | ~8.0 | cm |

| Colonic TNF-α | High | Significantly Reduced | Relative Level |

| Colonic IL-1β | High | Significantly Reduced | Relative Level |

| Colonic IL-6 | High | Significantly Reduced | Relative Level |

Detailed Experimental Protocols

The following protocols are based on the methodologies described for the in vivo assessment of the STING degrader SP23[1][3].

General In Vivo Workflow

Protocol 1: Cisplatin-Induced Acute Kidney Injury (AKI) Model[1]

-

Animal Model:

-

Use male C57BL/6 mice, 8-10 weeks old.

-

Acclimatize animals for at least one week before the experiment.

-

-

AKI Induction:

-

Induce AKI by a single intraperitoneal (i.p.) injection of cisplatin at a dose of 20 mg/kg.

-

-

Dosing and Administration:

-

Prepare SP23 in a vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline).

-

Administer SP23 or vehicle control via i.p. injection at a dose of 20 mg/kg.

-

The first dose should be administered 2 hours before cisplatin injection, followed by daily doses for the next two days.

-

-

Monitoring and Sample Collection:

-

Monitor mice for signs of distress and record body weight daily.

-

At 72 hours post-cisplatin injection, collect blood samples via cardiac puncture for serum analysis.

-

Euthanize mice and harvest kidneys. One kidney should be fixed in 4% paraformaldehyde for histology, and the other should be snap-frozen in liquid nitrogen for protein and cytokine analysis.

-

-

Endpoint Analysis:

-

Serum Analysis: Measure blood urea nitrogen (BUN) and creatinine levels to assess kidney function.

-

Histology: Perform H&E staining on fixed kidney sections to evaluate tubular injury.

-

Cytokine Analysis: Homogenize frozen kidney tissue to measure levels of inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA or multiplex assays.

-

Western Blot: Analyze kidney tissue homogenates to confirm the degradation of STING protein.

-

Protocol 2: Dextran Sulfate Sodium (DSS)-Induced Colitis Model[3]

-

Animal Model:

-

Use male C57BL/6 mice, 8-10 weeks old.

-

Acclimatize animals for at least one week.

-

-

Colitis Induction:

-

Provide mice with drinking water containing 3% (w/v) DSS for 7 consecutive days to induce acute colitis.

-

-

Dosing and Administration:

-

Prepare SP23 in a suitable vehicle as described above.

-

Beginning on day 0 (the same day DSS is started), administer SP23 (10 mg/kg) or vehicle via i.p. injection daily for the duration of the study (e.g., 7-9 days).

-

-

Monitoring and Sample Collection:

-

Monitor body weight, stool consistency, and presence of blood daily to calculate the Disease Activity Index (DAI).

-

At the study endpoint (e.g., day 9), euthanize the mice.

-

Measure the length of the colon from the cecum to the anus.

-

Collect colon tissue for histological analysis and for measuring cytokine levels and STING protein expression.

-

-